molecular formula C18H25NO5 B1671999 Integerrimine CAS No. 480-79-5

Integerrimine

Cat. No.: B1671999
CAS No.: 480-79-5
M. Wt: 335.4 g/mol
InChI Key: HKODIGSRFALUTA-JTLQZVBZSA-N
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Description

Integerrimine is a natural organic compound that belongs to the class of pyrrolizidine alkaloids. It is primarily found in plants of the Asteraceae family, particularly in the genus Senecio. The molecular formula of this compound is C₁₈H₂₅NO₅ , and it has a molecular weight of 335.3948 g/mol . This compound is known for its complex structure, which includes a pyrrolizidine core esterified with polyhydroxylated carboxylic acids.

Mechanism of Action

Target of Action

Integerrimine, also known as Squalidine, is a pyrrolizidine alkaloid The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that pyrrolizidine alkaloids, the class of compounds to which this compound belongs, generally exert their effects through interactions with various cellular targets . More detailed information about this compound’s mode of action would require further scientific investigation.

Biochemical Pathways

Pyrrolizidine alkaloids, in general, can interact with multiple biochemical pathways, leading to a variety of downstream effects

Result of Action

This compound has been reported to exhibit antiulcerogenic activity . It is also a mutagenic and weakly clastogenic agent in Drosophila . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Safety and Hazards

Integerrimine is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of integerrimine involves multiple steps, starting with the formation of the pyrrolizidine core. One of the synthetic routes includes the cyclization of a suitable precursor to form the pyrrolizidine ring, followed by esterification with the appropriate carboxylic acids . The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and esterification.

Industrial Production Methods: Industrial production of this compound is not widely documented due to its natural occurrence in plants. extraction from plant sources remains the primary method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Integerrimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Reduced this compound derivatives.

    Substitution: Various esters and ethers of this compound.

Comparison with Similar Compounds

  • Senecionine
  • Retrorsine
  • Monocrotaline

Comparison: Integerrimine shares structural similarities with other pyrrolizidine alkaloids like senecionine and retrorsine. it is unique in its specific esterification pattern and the presence of certain functional groups that influence its biological activity. Compared to monocrotaline, this compound has a different toxicity profile and mechanism of action, making it a distinct compound within the pyrrolizidine alkaloid family .

Properties

IUPAC Name

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODIGSRFALUTA-IKZAEVNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016480
Record name Integerrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-79-5
Record name (-)-Integerrimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Integerrimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Integerrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTEGERRIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3179A6U4PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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